TRIMETHYLOLPROPANE TRIACRYLATE
Overview
Description
TRIMETHYLOLPROPANE TRIACRYLATE is a trifunctional acrylate ester monomer derived from trimethylolpropane. It is widely used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink. This compound is known for its low volatility, fast cure response, and excellent resistance to weather, chemicals, water, and abrasion .
Preparation Methods
Synthetic Routes and Reaction Conditions
TRIMETHYLOLPROPANE TRIACRYLATE is typically synthesized through the esterification reaction of trimethylolpropane with acrylic acid. The reaction is catalyzed by acidic catalysts such as Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins. The reaction conditions include a temperature of 120°C, a catalyst loading of 10% w/w, a reaction time of 4 hours, and an acid-to-alcohol molar ratio of 6:1. Air bubbling is also introduced to enhance the yield and conversion of hydroxyl groups .
Industrial Production Methods
In industrial settings, the preparation involves placing the raw materials into a reaction kettle, stirring for 2 to 9 hours, and raising the temperature until refluxing occurs. The reaction is maintained at reflux for 1 to 3 hours. Afterward, caustic soda is added to control the pH, and the solution is allowed to delaminate. The waste water is removed, and a polymerization inhibitor is added. The final product is obtained by distilling the solution at reduced pressure to remove methylbenzene .
Chemical Reactions Analysis
Types of Reactions
TRIMETHYLOLPROPANE TRIACRYLATE undergoes various chemical reactions, including:
Michael Addition: It reacts with amines to form polyfunctional aziridines.
Esterification: It can be esterified with different acids to form various esters.
Polymerization: It undergoes free-radical polymerization to form cross-linked polymers
Common Reagents and Conditions
Michael Addition: Requires amines and typically occurs at room temperature.
Esterification: Uses acids and acidic catalysts, with temperatures around 120°C.
Polymerization: Involves free-radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat
Major Products Formed
Polyfunctional Aziridines: Formed from Michael addition reactions.
Various Esters: Result from esterification reactions.
Cross-linked Polymers: Produced through free-radical polymerization
Scientific Research Applications
TRIMETHYLOLPROPANE TRIACRYLATE has a wide range of applications in scientific research:
Mechanism of Action
TRIMETHYLOLPROPANE TRIACRYLATE exerts its effects primarily through its acrylic functionality, which allows it to participate in the Michael reaction with amines. This reaction significantly speeds up the cure time in epoxy chemistry. The compound’s trifunctional nature enables it to form highly cross-linked polymers, enhancing the mechanical and chemical properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetraacrylate
- 1,6-Hexanediol diacrylate
- Trimethylolpropane propoxylate triacrylate
Uniqueness
TRIMETHYLOLPROPANE TRIACRYLATE stands out due to its trifunctional nature, which provides superior cross-linking capabilities compared to similar compounds. This results in materials with enhanced mechanical strength, chemical resistance, and faster curing times .
Properties
Molecular Formula |
C15H26O9 |
---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C6H14O3.3C3H4O2/c1-2-6(3-7,4-8)5-9;3*1-2-3(4)5/h7-9H,2-5H2,1H3;3*2H,1H2,(H,4,5) |
InChI Key |
GTELLNMUWNJXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O |
Synonyms |
TMPTA trimethylol propane triacrylate trimethylolpropane triacrylate |
Origin of Product |
United States |
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